molecular formula C23H20N6O5S B2584899 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 1257549-51-1

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2584899
CAS RN: 1257549-51-1
M. Wt: 492.51
InChI Key: WLWHKTWAMWEVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H20N6O5S and its molecular weight is 492.51. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Research focusing on derivatives of pyridazinone and pyrimidine, which are structurally related to the compound , has shown promising anticancer activities. For instance, the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives demonstrated potent anticancer activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017). Another study on 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives also reported appreciable cancer cell growth inhibition, underscoring the potential of these compound classes in cancer treatment (Al-Sanea et al., 2020).

Antimicrobial Applications

The exploration of novel selenium-containing sulfa drugs revealed significant antibacterial activities, indicating the potential of structurally related compounds in combating microbial infections (Abdel‐Hafez, 2010). Similarly, the synthesis of novel (2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamides and their evaluation as antimicrobial agents highlighted promising antibacterial and antifungal properties, suggesting a role for similar compounds in addressing microbial resistance (Debnath & Ganguly, 2015).

Biochemical Interactions

Studies have also focused on the interaction of related compounds with biological macromolecules, such as the investigation of fluorescence binding with bovine serum albumin by p-hydroxycinnamic acid derivatives. This research offers insights into the biochemical interactions and potential therapeutic applications of similar compounds (Meng et al., 2012).

properties

IUPAC Name

2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O5S/c1-34-20-6-3-2-5-18(20)19-11-12-22(31)29(27-19)15-21(30)26-16-7-9-17(10-8-16)35(32,33)28-23-24-13-4-14-25-23/h2-14H,15H2,1H3,(H,26,30)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWHKTWAMWEVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.